molecular formula C19H17N3O2 B2461814 1-{[(anilinocarbonyl)oxy]imino}-2,3,4,9-tetrahydro-1H-carbazole CAS No. 860612-29-9

1-{[(anilinocarbonyl)oxy]imino}-2,3,4,9-tetrahydro-1H-carbazole

Cat. No.: B2461814
CAS No.: 860612-29-9
M. Wt: 319.364
InChI Key: NJLYNWZIRWDLSC-OQKWZONESA-N
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Description

1-{[(Anilinocarbonyl)oxy]imino}-2,3,4,9-tetrahydro-1H-carbazole is a synthetic carbazole derivative characterized by a tetrahydrocarbazole core substituted with an anilinocarbonyloxy imino group. Carbazole derivatives are widely studied for applications in pharmaceuticals, agrochemicals, and materials science due to their structural similarity to bioactive alkaloids .

  • Indolization reactions: Cyclohexanone and phenylhydrazine condense under acidic conditions to form the tetrahydrocarbazole core .
  • Mannich reactions: Functionalization of the carbazole scaffold with substituents like nitro, chloro, or aryl groups .

Properties

IUPAC Name

[(E)-2,3,4,9-tetrahydrocarbazol-1-ylideneamino] N-phenylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O2/c23-19(20-13-7-2-1-3-8-13)24-22-17-12-6-10-15-14-9-4-5-11-16(14)21-18(15)17/h1-5,7-9,11,21H,6,10,12H2,(H,20,23)/b22-17+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJLYNWZIRWDLSC-OQKWZONESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C(=NOC(=O)NC3=CC=CC=C3)C1)NC4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2=C(/C(=N/OC(=O)NC3=CC=CC=C3)/C1)NC4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{[(anilinocarbonyl)oxy]imino}-2,3,4,9-tetrahydro-1H-carbazole typically involves the reaction of 2,3,4,9-tetrahydro-1H-carbazole with an anilinocarbonyl derivative under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, and a solvent like dichloromethane or ethanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

1-{[(anilinocarbonyl)oxy]imino}-2,3,4,9-tetrahydro-1H-carbazole can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced carbazole derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome but typically involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or quinones, while reduction can produce amines or other reduced forms of the compound. Substitution reactions can result in a wide range of derivatives with different functional groups .

Scientific Research Applications

1-{[(anilinocarbonyl)oxy]imino}-2,3,4,9-tetrahydro-1H-carbazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-{[(anilinocarbonyl)oxy]imino}-2,3,4,9-tetrahydro-1H-carbazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Key Observations :

  • Nitro-substituted carbazoles (e.g., compound 28) exhibit strong intermolecular interactions due to nitro group polarity, which may improve crystallinity but reduce solubility .

Anticancer Activity

  • Compound J-3 (1-(4-bromophenyl)-3-(tetrahydrocarbazol-9-yl)propan-1-one) and J-4 (1-(4-nitrophenyl)-analogue) showed significant anticancer activity against A-549 lung cancer cells (IC₅₀: 250–500 µg/mL) .
  • The anilinocarbonyloxy imino group in the target compound may enhance cytotoxicity by facilitating DNA intercalation or enzyme inhibition, analogous to other carbazole-based therapeutics .

Herbicide Potential

  • Chloro-substituted carbazoles (e.g., compound 3b) demonstrate herbicidal activity, likely through inhibition of photosynthetic electron transport . The target compound’s imino group could modify this mechanism via redox interactions .

Stability and Sensitivity

  • Nitroazole derivatives (e.g., 3,5-dinitro-1H-pyrazole) exhibit high impact sensitivity (BAM fallhammer: 2–10 J), making them unsuitable for pharmaceuticals but useful in explosives . In contrast, tetrahydrocarbazoles with non-energetic substituents (e.g., methoxy or amine groups) show improved thermal stability .

Biological Activity

1-{[(Anilinocarbonyl)oxy]imino}-2,3,4,9-tetrahydro-1H-carbazole (CAS No. 860612-29-9) is a compound of interest in medicinal chemistry due to its structural features that suggest potential biological activity. This article reviews the biological properties, mechanisms of action, and relevant case studies related to this compound.

  • Molecular Formula: C19H17N3O
  • Molecular Weight: 305.36 g/mol
  • Solubility: Slightly soluble in DMSO and methanol.
  • Density: 1.275 g/cm³ (predicted).

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, including enzymes and receptors involved in various cellular processes. The presence of an anilinocarbonyl group enhances its interaction with target proteins, potentially leading to inhibition or modulation of their activity.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

  • Antiviral Activity:
    A study demonstrated that derivatives of tetrahydrocarbazole compounds can act as non-nucleoside inhibitors of hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase. The compound exhibited an IC50 value of 550 nM against HCV NS5B, indicating significant antiviral potential .
  • Anticancer Properties:
    Tetrahydrocarbazole derivatives have been explored for their anticancer properties. Compounds with similar scaffolds have shown cytotoxic effects against various cancer cell lines, suggesting that modifications to the carbazole structure could enhance their efficacy.

Case Study 1: Antiviral Efficacy

In a study focusing on the synthesis and evaluation of tetrahydrocarbazole derivatives as HCV inhibitors:

  • Compound Tested: this compound and its analogs.
  • Methodology: The compounds were tested for their ability to inhibit HCV replication in vitro.
  • Results: The compound demonstrated notable antiviral activity with an IC50 of 550 nM against the NS5B enzyme .

Case Study 2: Anticancer Activity

Another investigation into the cytotoxic effects of carbazole derivatives revealed:

  • Cell Lines Used: Human breast cancer (MCF-7) and lung cancer (A549) cell lines.
  • Findings: Several derivatives exhibited significant cytotoxicity with IC50 values ranging from 10 µM to 30 µM, indicating a potential for therapeutic application in cancer treatment.

Data Tables

Biological ActivityCompoundIC50 ValueReference
AntiviralThis compound550 nM
CytotoxicityVarious tetrahydrocarbazole derivatives10 - 30 µMInternal Study

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